molecular formula C20H31N3O3 B11236622 N-cyclohexyl-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide

N-cyclohexyl-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B11236622
M. Wt: 361.5 g/mol
InChI Key: JGMGVSSRINZPJY-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, and a piperidinylmethyl group attached to a dihydropyridine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: This step involves the condensation of an appropriate aldehyde with a β-keto ester in the presence of ammonia or an amine catalyst.

    Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.

    Cyclohexyl Group Addition: The cyclohexyl group is added via a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst.

    Methoxy Group Introduction: The methoxy group is introduced through methylation, using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups

Properties

Molecular Formula

C20H31N3O3

Molecular Weight

361.5 g/mol

IUPAC Name

N-cyclohexyl-2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]acetamide

InChI

InChI=1S/C20H31N3O3/c1-26-19-14-23(15-20(25)21-16-8-4-2-5-9-16)17(12-18(19)24)13-22-10-6-3-7-11-22/h12,14,16H,2-11,13,15H2,1H3,(H,21,25)

InChI Key

JGMGVSSRINZPJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCCCC2)CC(=O)NC3CCCCC3

Origin of Product

United States

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